ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate
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Overview
Description
Ethyl {1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinyl}acetate, commonly known as BBP, is a chemical compound that belongs to the family of benzoxazole derivatives. BBP is a fluorescent compound that is widely used in scientific research for its unique properties.
Mechanism of Action
BBP works by binding to specific molecules and emitting fluorescence upon excitation with light. BBP has a high quantum yield, which makes it a sensitive probe for the detection of low concentrations of target molecules. The binding of BBP to target molecules can induce conformational changes, which can be detected by changes in fluorescence intensity or emission spectra.
Biochemical and Physiological Effects:
BBP has been shown to have low toxicity and does not affect the viability of cells or tissues. BBP has been used in live-cell imaging studies to track the movement of molecules and to monitor changes in cellular processes. BBP has also been used in animal studies to track the biodistribution of drugs and to study the pharmacokinetics of compounds.
Advantages and Limitations for Lab Experiments
BBP has several advantages for lab experiments, including its high sensitivity, low toxicity, and broad applicability for the detection of various biological molecules. However, BBP has some limitations, including its limited photostability and its susceptibility to quenching by oxygen and other molecules.
Future Directions
BBP has many potential future directions for scientific research. One area of research is the development of new biosensors and imaging probes based on BBP. Another area of research is the optimization of BBP for in vivo imaging and drug delivery applications. Additionally, BBP can be used in the development of new diagnostic tools for the detection of diseases such as cancer and infectious diseases.
Conclusion:
BBP is a versatile fluorescent probe that has many applications in scientific research. BBP has been used to detect various biological molecules, including DNA, RNA, proteins, and lipids. BBP has low toxicity and has been used in live-cell imaging studies and animal studies. BBP has several advantages for lab experiments, including its high sensitivity and broad applicability. However, BBP has some limitations, including its limited photostability and susceptibility to quenching. BBP has many potential future directions for scientific research, including the development of new biosensors and imaging probes and the optimization of BBP for in vivo applications.
Synthesis Methods
BBP can be synthesized by the reaction between 2-butyl-1,3-benzoxazole-5-carboxylic acid and 1-(2-chloroethyl)piperidine-2-carboxylate in the presence of N,N-dimethylformamide (DMF) and triethylamine. The reaction proceeds at room temperature for several hours, and the resulting product is purified by column chromatography.
Scientific Research Applications
BBP is widely used in scientific research as a fluorescent probe for the detection of various biological molecules. BBP has been used to detect DNA, RNA, proteins, and lipids in living cells and tissues. BBP is also used as a sensor for the detection of metal ions such as copper, zinc, and iron. BBP has been used in the development of biosensors for the detection of foodborne pathogens and environmental pollutants.
properties
IUPAC Name |
ethyl 2-[1-(2-butyl-1,3-benzoxazole-5-carbonyl)piperidin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4/c1-3-5-9-19-22-17-13-15(10-11-18(17)27-19)21(25)23-12-7-6-8-16(23)14-20(24)26-4-2/h10-11,13,16H,3-9,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTAASQLECEDIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCCCC3CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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